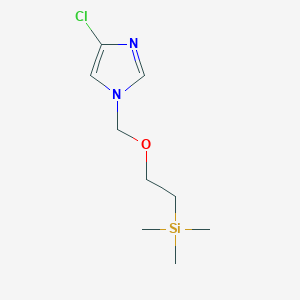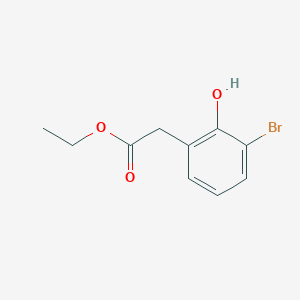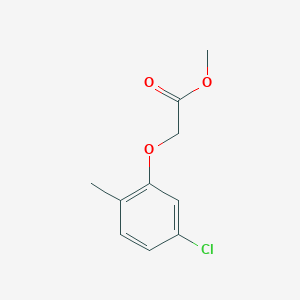
(5-Chloro-2-methylphenoxy)acetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-methylphenoxy)acetic acid methyl ester is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a chloro group and a methyl group attached to the phenoxy ring, along with an acetic acid methyl ester moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methylphenoxy)acetic acid methyl ester typically involves the esterification of (5-Chloro-2-methylphenoxy)acetic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in the presence of the catalyst for several hours to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of (5-Chloro-2-methylphenoxy)acetic acid and methanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature and maintained under reflux conditions. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester.
Types of Reactions:
Esterification: The primary reaction involved in the synthesis of this compound is esterification, where the carboxylic acid group reacts with methanol to form the ester.
Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst to revert to the original carboxylic acid and methanol.
Substitution Reactions: The chloro group on the phenoxy ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Esterification: Methanol, sulfuric acid or hydrochloric acid, reflux conditions.
Hydrolysis: Water, acid or base catalyst, elevated temperature.
Substitution: Nucleophiles (amines, thiols), appropriate solvents, and reaction conditions depending on the nucleophile used.
Major Products Formed:
Esterification: this compound.
Hydrolysis: (5-Chloro-2-methylphenoxy)acetic acid and methanol.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
科学的研究の応用
(5-Chloro-2-methylphenoxy)acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including herbicidal and pesticidal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (5-Chloro-2-methylphenoxy)acetic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chloro and methyl groups on the phenoxy ring can influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
(5-Chloro-2-methylphenoxy)acetic acid: The parent compound without the ester group.
(5-Chloro-2-methoxyphenyl)acetic acid methyl ester: A similar compound with a methoxy group instead of a methyl group.
2-(2-Chloro-5-methylphenoxy)acetic acid: A positional isomer with the chloro and methyl groups at different positions on the phenoxy ring.
Uniqueness: (5-Chloro-2-methylphenoxy)acetic acid methyl ester is unique due to the specific positioning of the chloro and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the ester group also allows for potential hydrolysis, releasing the active carboxylic acid in situ.
特性
分子式 |
C10H11ClO3 |
|---|---|
分子量 |
214.64 g/mol |
IUPAC名 |
methyl 2-(5-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C10H11ClO3/c1-7-3-4-8(11)5-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3 |
InChIキー |
LPMCIMPPZVHJSX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)OCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)


![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
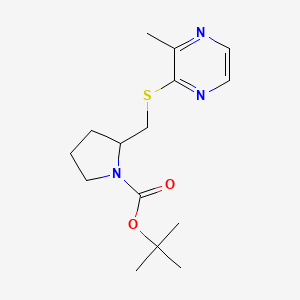
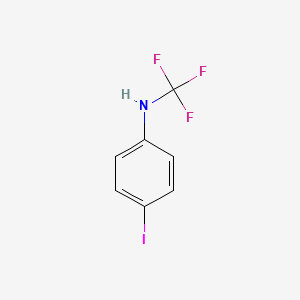
![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)
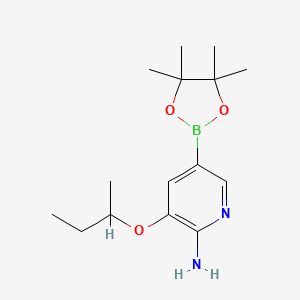


![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)
